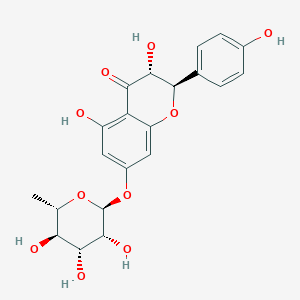

Aromadendrin 7-O-rhamnoside

説明

The exact mass of the compound this compound is 434.12129689 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17-24,26-28H,1H3/t8-,15-,17+,18-,19+,20+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPUJIONBZSHJT-RGFFTFQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Aromadendrin 7-O-rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Aromadendrin (B1667607) 7-O-rhamnoside, a naturally occurring flavonoid glycoside. This document details the enzymatic steps leading to the formation of the aromadendrin aglycone and its subsequent glycosylation. It includes a summary of relevant quantitative data, detailed experimental protocols for pathway elucidation, and pathway diagrams generated using Graphviz to facilitate a clear understanding of the molecular processes involved.

Introduction to Aromadendrin and its Glycosides

Aromadendrin, also known as dihydrokaempferol (B1209521) (DHK), is a flavanonol, a type of flavonoid, found in a variety of plants. Flavonoids are a diverse group of plant secondary metabolites with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Glycosylation, the enzymatic attachment of sugar moieties, is a crucial modification that enhances the stability, solubility, and bioavailability of flavonoids.[2] Aromadendrin 7-O-rhamnoside is a specific glycoside of aromadendrin where a rhamnose sugar is attached at the 7-hydroxyl position. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at producing this and other valuable compounds in microbial or plant-based systems.

The Core Biosynthesis Pathway of Aromadendrin

The biosynthesis of aromadendrin begins with the general phenylpropanoid pathway, starting from the amino acid phenylalanine, which is converted to p-coumaric acid. The core flavonoid pathway then proceeds as follows:

-

Activation of p-Coumaric Acid : The pathway is initiated by the enzyme 4-coumarate-CoA ligase (4CL), which converts p-coumaric acid into its coenzyme A (CoA) ester, p-coumaroyl-CoA.[3][4]

-

Chalcone (B49325) Synthesis : Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[3][4]

-

Isomerization to a Flavanone (B1672756) : Naringenin chalcone is then stereospecifically isomerized to the flavanone (2S)-naringenin by the enzyme chalcone flavanone isomerase (CHI).[3][4] Naringenin is a central precursor for a vast array of flavonoids.[5]

-

Hydroxylation to a Flavanonol : The final step in aromadendrin synthesis is the hydroxylation of naringenin at the 3-position of the C-ring. This reaction is catalyzed by flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, to yield (+)-aromadendrin.[5][6]

This multi-step enzymatic process forms the aglycone backbone necessary for the subsequent glycosylation step.

Glycosylation: Formation of this compound

The final step in the biosynthesis is the attachment of a rhamnose sugar to the 7-hydroxyl group of the aromadendrin molecule. This reaction is catalyzed by a specific type of UDP-glycosyltransferase (UGT).

-

Enzyme Class : UGTs are a large family of enzymes that transfer a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule.[2][7]

-

Sugar Donor : For the formation of a rhamnoside, the activated sugar donor is UDP-L-rhamnose.[2][8]

-

Catalytic Action : A specific UDP-rhamnosyltransferase (RhaT) recognizes aromadendrin as its substrate and catalyzes the transfer of rhamnose from UDP-L-rhamnose to the 7-OH group, forming this compound and releasing UDP.

The specificity of the UGT is critical, as it determines which hydroxyl group on the flavonoid is glycosylated and which sugar is transferred.[9] UGTs contain a conserved C-terminal motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is crucial for binding the UDP-sugar donor.[2][7]

Quantitative Data

| Enzyme/Product | Organism/System | Substrate | Product(s) | Yield / Kinetic Parameters | Reference |

| 7-O-Methyl Aromadendrin | Escherichia coli | Naringenin (500 µM) | 7-O-Methyl Aromadendrin | 30.0 mg/L (99.2 µM) | [4][10] |

| 7-O-Methyl Aromadendrin | Escherichia coli | p-Coumaric Acid (500 µM) | 7-O-Methyl Aromadendrin | 2.7 mg/L (8.9 µM) | [4][10] |

| Rhamnosyltransferase (AtUGT78D1) | Arabidopsis thaliana | Isorhamnetin | Isorhamnetin-3-O-rhamnoside | Vmax: 0.646 U/mg, Km: 181 µM | [11] |

Note: The data for 7-O-Methyl Aromadendrin demonstrates the successful reconstruction of the aromadendrin backbone pathway in a microbial host. The kinetic data for AtUGT78D1, while for a different flavonoid and position, provides a representative example of rhamnosyltransferase enzyme kinetics.

Key Experimental Protocols

Elucidating a biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below are summarized protocols for key experiments.

Protocol for Heterologous Expression and Enzyme Characterization

This protocol outlines the steps to functionally characterize a candidate enzyme, such as a UGT, in a microbial host like E. coli.

-

Gene Identification and Cloning :

-

Identify candidate UGT genes from plant transcriptome data based on homology to known flavonoid glycosyltransferases.

-

Amplify the full-length coding sequence (CDS) of the candidate gene using PCR with gene-specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pET or pGEX series) suitable for protein expression in E. coli.

-

Confirm the sequence of the insert via Sanger sequencing.

-

-

Heterologous Protein Expression :

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of culture medium and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to improve protein solubility.

-

-

Protein Purification (Optional but Recommended) :

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., Tris-HCl or phosphate (B84403) buffer with lysozyme (B549824) and DNase I).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to separate the soluble fraction (containing the protein) from cell debris.

-

If the protein is tagged (e.g., His-tag, GST-tag), purify the protein from the soluble lysate using affinity chromatography (e.g., Ni-NTA or Glutathione-Sepharose).

-

Verify protein purity and size using SDS-PAGE.

-

-

In Vitro Enzyme Assay :

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate (Aromadendrin, dissolved in DMSO).

-

Sugar donor (UDP-L-rhamnose).

-

Purified enzyme or crude cell lysate.

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent like methanol (B129727) or ethyl acetate.

-

Analyze the reaction products using HPLC or LC-MS.

-

Protocol for Metabolite Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the substrates and products of the enzymatic reaction.

-

Sample Preparation :

-

Centrifuge the stopped reaction mixture to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

HPLC System and Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient of two solvents is typically used:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.

-

-

Gradient Program : Start with a low percentage of Solvent B (e.g., 5-10%), linearly increase to a high percentage (e.g., 90-100%) over 20-40 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate : Typically 0.8-1.0 mL/min.

-

Detection : UV detector (Photodiode Array - PDA) scanning a range of wavelengths (e.g., 200-400 nm). Flavonoids typically have strong absorbance around 280 nm and 340 nm.

-

Injection Volume : 10-20 µL.

-

-

Data Analysis :

-

Identify peaks by comparing their retention times and UV spectra with authentic standards of aromadendrin and, if available, this compound.

-

Quantify the product by creating a standard curve using known concentrations of the authentic standard. The peak area is proportional to the concentration.

-

If a standard is unavailable, product formation can be confirmed by LC-MS analysis to match the molecular weight of the expected product.

-

Conclusion

The biosynthesis of this compound is a two-stage process involving the core flavonoid pathway to produce the aromadendrin aglycone, followed by a specific glycosylation event catalyzed by a UDP-rhamnosyltransferase. While the general steps are well-understood, the specific enzymes, particularly the UGTs responsible for this transformation in various plant species, are still a subject of ongoing research. The protocols and data presented here provide a framework for researchers to investigate this pathway further, with potential applications in metabolic engineering, synthetic biology, and the development of novel therapeutics based on these bioactive plant compounds.

References

- 1. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of flavanonols heterologous biosynthesis in Streptomyces albidoflavus, and generation of auronols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions [frontiersin.org]

- 8. A class of plant glycosyltransferases involved in cellular homeostasis | The EMBO Journal [link.springer.com]

- 9. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System | MDPI [mdpi.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Aromadendrin 7-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromadendrin (B1667607) 7-O-rhamnoside, a naturally occurring flavanonol glycoside, has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the well-studied flavonoid, aromadendrin, this compound is anticipated to possess a range of biological effects, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the known chemical and physical properties of Aromadendrin 7-O-rhamnoside. It includes a detailed compilation of its structural and physicochemical data, methodologies for its analysis, and an exploration of the potential signaling pathways it may modulate, based on the activity of its aglycone. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of flavonoid-based therapeutics.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] While extensive experimental data for some of its physical properties remain to be fully elucidated, a combination of computed and predicted data provides a solid foundation for its chemical profile.

Structure and Identification

-

IUPAC Name: (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[2]

-

Synonyms: Dihydrokaempferol 7-O-rhamnoside

-

Molecular Formula: C₂₁H₂₂O₁₀[2]

-

InChI: InChI=1S/C21H22O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17-24,26-28H,1H3/t8-,15-,17+,18-,19+,20+,21-/m0/s1

-

InChIKey: YNPUJIONBZSHJT-RGFFTFQBSA-N

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available data is computationally predicted and awaits experimental verification.

| Property | Value | Source |

| Physical Description | Powder | [1] |

| Melting Point | No data available | |

| Related Compound Data: | ||

| Aromadendrin 4'-methyl ether 7-rhamnoside: 270-272 °C | [4] | |

| Boiling Point (Predicted) | 794.1 ± 60.0 °C | |

| Density (Predicted) | 1.606 ± 0.06 g/cm³ | |

| pKa (Predicted) | 7.04 ± 0.60 | |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[1][5] | |

| XLogP3 (Predicted) | 0.5 | [2] |

| Hydrogen Bond Donor Count | 6 | [2] |

| Hydrogen Bond Acceptor Count | 10 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Topological Polar Surface Area | 166 Ų | [2] |

| Heavy Atom Count | 31 | [2] |

Experimental Protocols

Detailed experimental protocols for the specific isolation and analysis of this compound are not extensively published. However, established methodologies for the study of flavonoid glycosides can be readily adapted.

Isolation and Purification from Cudrania cochinchinensis

This compound is naturally found in the herbs of Cudrania cochinchinensis.[1][3] The following is a generalized protocol for the extraction and isolation of flavonoids from plant material, which can be optimized for this specific compound.

Objective: To extract and isolate this compound from the dried aerial parts of Cudrania cochinchinensis.

Materials:

-

Dried and powdered aerial parts of Cudrania cochinchinensis

-

Solvents: Petroleum ether, ethyl acetate (B1210297), acetone, methanol, ethanol, n-butanol, water[6][7]

-

Soxhlet apparatus[7]

-

Rotary evaporator

-

Chromatography columns (e.g., silica (B1680970) gel, Sephadex LH-20)[8]

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent like petroleum ether in a Soxhlet apparatus to remove lipids and other non-polar compounds.[7]

-

Extraction: The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as ethyl acetate, acetone, and methanol, using a Soxhlet extractor.[7] The methanol or ethanol extract is expected to contain the glycosidic flavonoids.

-

Fractionation: The crude extract is concentrated under reduced pressure using a rotary evaporator. The residue is then suspended in water and partitioned successively with solvents like ethyl acetate and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.[8]

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography for further purification. A common stationary phase is silica gel, with a mobile phase gradient of increasing polarity (e.g., chloroform-methanol mixtures).[6]

-

Gel Filtration: Fractions containing the target compound can be further purified by gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.[8]

-

Purity Assessment: The purity of the isolated compound is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To develop an HPLC method for the identification and quantification of this compound.

Instrumentation and Conditions (General Example for Flavonoid Glycosides):

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[9][10][11]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[10]

-

Mobile Phase: A gradient elution is typically employed using a two-solvent system:[9][10][11]

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Elution Gradient: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over the run to elute compounds of increasing hydrophobicity.[9][10]

-

Flow Rate: Approximately 1.0 mL/min.[11]

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C, for reproducibility.[10]

-

Detection: Detection is typically performed at the UV absorbance maxima for flavonoids, which are usually in the range of 280 nm and 350 nm.[10]

-

Quantification: Quantification can be achieved by creating a calibration curve using a purified standard of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of isolated this compound.

Instrumentation and Procedure:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.[12][13]

-

Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for dissolving flavonoid glycosides.[12][14]

-

NMR Experiments: A suite of NMR experiments is necessary for complete structural assignment:[12][15]

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assigning the structure of the aglycone, the sugar moiety, and the point of glycosylation.[12]

-

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of its aglycone, aromadendrin, have been investigated. It is plausible that the glycoside exerts its effects through similar mechanisms, potentially after enzymatic hydrolysis to the aglycone in vivo.

Anti-inflammatory Activity of Aromadendrin

Aromadendrin has demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18][19]

NF-κB Pathway Inhibition: In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), aromadendrin has been shown to:

-

Inhibit the degradation of the inhibitor of κB (IκBα).[19]

-

Prevent the nuclear translocation of the p65 subunit of NF-κB.[17]

By inhibiting the activation of NF-κB, aromadendrin suppresses the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]

MAPK Pathway Modulation: Aromadendrin has also been found to selectively inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling cascade, without significantly affecting the phosphorylation of ERK or p38 MAPKs.[16][17][19] The JNK pathway is also involved in the regulation of inflammatory responses.

Proposed Signaling Pathway for Aromadendrin's Anti-inflammatory Action

The following diagram illustrates the proposed mechanism by which aromadendrin mitigates the inflammatory response initiated by LPS.

Experimental Workflow for Investigating Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow to assess the anti-inflammatory properties of a compound like this compound.

Conclusion

This compound is a flavonoid glycoside with significant potential for further pharmacological investigation. This guide has synthesized the available chemical and physical data, providing a foundational understanding of its properties. While more experimental data is needed to fully characterize this compound, the provided methodologies offer a clear path for future research. The insights into the anti-inflammatory mechanisms of its aglycone, aromadendrin, suggest promising avenues for the therapeutic application of this compound, particularly in the context of inflammatory diseases. Further studies are warranted to elucidate the specific biological activities of the glycoside and its metabolic fate in vivo.

References

- 1. This compound | CAS:69135-41-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | C21H22O10 | CID 100927003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aromadendrin 4'-methyl ether 7-rhamnoside | C22H24O10 | CID 131752855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. theclinivex.com [theclinivex.com]

- 6. researchgate.net [researchgate.net]

- 7. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. academic.oup.com [academic.oup.com]

- 12. ukm.my [ukm.my]

- 13. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 14. thieme-connect.com [thieme-connect.com]

- 15. DOSY NMR applied to analysis of flavonoid glycosides from Bidens sulphurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aromadendrin | CAS:480-20-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 18. Aromadendrin Inhibits Lipopolysaccharide-Induced Inflammation in BEAS-2B Cells and Lungs of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of Aromadendrin 7-O-rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromadendrin (B1667607) 7-O-rhamnoside is a flavonoid glycoside, a class of natural compounds widely investigated for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of its in vitro antioxidant activity. Due to a notable gap in the existing scientific literature, direct quantitative data for Aromadendrin 7-O-rhamnoside is limited. Therefore, this document presents available data for its aglycone, aromadendrin, as a foundational reference. Furthermore, it details the standard experimental protocols for key antioxidant assays—DPPH, ABTS, and FRAP—and provides visual representations of experimental workflows and the underlying antioxidant mechanisms of flavonoids to guide future research in this area.

Introduction to Aromadendrin and its Glycoside

Flavonoids are a large family of polyphenolic secondary metabolites found in plants, known for their significant antioxidant properties.[1] These properties are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate enzymatic activities, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[2][3]

Aromadendrin, also known as dihydrokaempferol, is a flavanonol, a subclass of flavonoids.[1] Its structure features hydroxyl groups that are crucial for its biological activities.[1] this compound is a glycosidic form of aromadendrin, where a rhamnose sugar molecule is attached at the 7-hydroxyl position. While this compound has been identified and isolated, its specific biological activities, particularly its antioxidant capacity, remain underexplored.

Quantitative Data on Antioxidant Activity

A comprehensive review of current literature reveals a lack of specific quantitative in vitro antioxidant activity data for this compound. However, studies on its aglycone, aromadendrin, provide valuable insights into the potential antioxidant capacity of this molecular scaffold.

Antioxidant Activity of Aromadendrin (Aglycone)

The antioxidant potential of aromadendrin has been evaluated in several studies. The following table summarizes the available quantitative data from various in vitro antioxidant assays.

| Compound | Assay | IC50 / Activity | Source |

| Aromadendrin | DPPH | 22.6 ± 1.1 mg Vitamin C equivalents/100 mg | Kim et al., 2020[1] |

| Aromadendrin | ABTS | 155.6 ± 2.5 mg Vitamin C equivalents/100 mg | Kim et al., 2020[1] |

| Aromadendrin | DPPH | > 1000 µM (modest activity) | Kwon et al., 2004[1] |

| Aromadendrin | COX-1 Inhibition | IC50 = 257.7 µM | (Referenced in[1]) |

IC50: The concentration of the antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates higher antioxidant activity.

Structure-Activity Relationship and the Role of Glycosylation

The antioxidant activity of flavonoids is heavily influenced by their chemical structure, particularly the number and position of hydroxyl groups and the presence of a double bond in the C-ring.[2] The process of glycosylation, the attachment of a sugar moiety, can significantly alter this activity.

Generally, the addition of a sugar group, such as rhamnose, to a flavonoid aglycone tends to decrease its in vitro free radical scavenging activity. This is because the sugar moiety can sterically hinder the access of the radical species to the hydroxyl groups responsible for hydrogen donation. Furthermore, the glycosylation at the 7-position may impact the electronic properties of the molecule, potentially reducing its ability to stabilize the resulting phenoxyl radical. However, glycosylation can also increase the water solubility and stability of the compound, which may be advantageous for in vivo applications.

Further research is required to specifically quantify the effect of 7-O-rhamnosylation on the antioxidant capacity of aromadendrin.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for three standard in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4]

Principle: The DPPH radical is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm.[4][5] In the presence of an antioxidant, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[6]

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (analytical grade)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis spectrophotometer or microplate reader[5]

-

96-well microplates or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[4] Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[5]

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare the positive control in the same manner.

-

Assay Protocol (Microplate Method):

-

To the wells of a 96-well plate, add 100 µL of the different concentrations of the test compound or positive control.

-

Add 100 µL of the DPPH working solution to each well.

-

For the control well, add 100 µL of the solvent instead of the test sample. For the blank well, add 200 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[7][8] The resulting blue-green radical has a characteristic absorbance at 734 nm.[9] Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction is proportional to the antioxidant capacity of the compound.[10]

Reagents and Equipment:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol or phosphate-buffered saline (PBS)

-

This compound (or test compound)

-

Positive control (e.g., Trolox)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.

-

Assay Protocol:

-

Add a small volume of the test sample or standard (e.g., 10 µL) to a cuvette or microplate well.

-

Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to initiate the reaction.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[11] The change in absorbance is proportional to the reducing power of the antioxidants in the sample.[12]

Reagents and Equipment:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

This compound (or test compound)

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

UV-Vis spectrophotometer or microplate reader

-

Water bath set at 37°C

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] Warm the reagent to 37°C before use.

-

Preparation of Test Samples and Standard Curve: Prepare serial dilutions of the test compound. For the standard curve, prepare a series of concentrations of FeSO₄ or Trolox.

-

Assay Protocol:

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard curve. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening the in vitro antioxidant activity of a natural compound like this compound.

Caption: General workflow for in vitro antioxidant activity screening.

Signaling Pathway / Mechanism of Action

The primary antioxidant mechanism for flavonoids involves direct scavenging of free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET).

Caption: Simplified mechanism of flavonoid free radical scavenging.

Conclusion and Future Directions

While the aglycone aromadendrin has demonstrated antioxidant properties in vitro, there is a clear absence of data for its glycoside, this compound. This represents a significant knowledge gap for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

It is imperative that future studies focus on the isolation or synthesis and subsequent biological evaluation of pure this compound. Direct comparative studies using the standardized assays outlined in this guide—DPPH, ABTS, and FRAP—are necessary to elucidate the precise impact of 7-O-rhamnosylation on the antioxidant capacity of the aromadendrin scaffold. Such data will be crucial for a comprehensive understanding of its potential as a natural antioxidant agent and for guiding its development in nutraceutical or pharmaceutical applications.

References

- 1. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. researchgate.net [researchgate.net]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. assaygenie.com [assaygenie.com]

- 13. mdpi.com [mdpi.com]

The Anti-inflammatory Potential of Aromadendrin 7-O-rhamnoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aromadendrin 7-O-rhamnoside, a naturally occurring dihydroflavonol glycoside also known as engeletin, has garnered significant scientific interest for its potent anti-inflammatory properties. This document provides an in-depth technical guide to the anti-inflammatory activities of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound (engeletin) has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its inhibitory activities on major inflammatory mediators.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound (Engeletin)

| Inflammatory Mediator | Cell Line | Inducer | Concentration of Engeletin | % Inhibition | IC50 Value | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Various | Dose-dependent | 47.9 µM | [1] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 Macrophages | LPS | Various | Dose-dependent | 66.9 µM | [1] |

| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | Various | Dose-dependent | 59.4 µM | [1] |

| Interleukin-1β (IL-1β) mRNA | J774A.1 Macrophages | LPS | 50 µM | Significant | Not Reported | [2] |

| Interleukin-6 (IL-6) mRNA | J774A.1 Macrophages | LPS | 50 µM | Significant | Not Reported | [2] |

| Cyclooxygenase-2 (COX-2) mRNA | J774A.1 Macrophages | LPS | 50 µM | Significant | Not Reported | [2] |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | LPS | Dose-dependent | Significant | Not Reported | [3] |

Table 2: In Vivo Anti-inflammatory Effects of this compound (Engeletin)

| Animal Model | Inflammatory Parameter | Dosage of Engeletin | Route of Administration | % Inhibition/Effect | Reference |

| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mice) | Disease Activity Index (DAI) | 10, 20, 40 mg/kg | Oral | Significantly reduced | [4] |

| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mice) | Colon Shortening | 10, 20, 40 mg/kg | Oral | Attenuated | [4] |

| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mice) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | 20 mg/kg | Oral | Suppressed | [4] |

| Lipopolysaccharide (LPS)-Induced Endometritis (Mice) | Uterus Damage | Dose-dependent | Not specified | Significantly attenuated | [3] |

| Lipopolysaccharide (LPS)-Induced Endometritis (Mice) | Myeloperoxidase (MPO) Activity | Dose-dependent | Not specified | Decreased | [3] |

| Anterior Cruciate Ligament Transection (ACLT)-Induced Osteoarthritis (Rats) | Cartilage Degradation | Not specified | Intra-articular injection | Alleviated | [5] |

Core Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating key signaling cascades that are central to the inflammatory response. The primary mechanisms involve the inhibition of the Toll-like Receptor 4 (TLR4)-mediated Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation.[6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of events leads to the activation and nuclear translocation of NF-κB, where it induces the transcription of pro-inflammatory cytokines and enzymes.[6] this compound has been shown to inhibit this pathway by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][6] This action effectively blocks the nuclear translocation of NF-κB and subsequent expression of inflammatory genes.[2][6]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in transducing extracellular signals into cellular inflammatory responses.[7] Upon stimulation by inflammatory agents, these kinases are phosphorylated and activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[7] this compound has been shown to suppress the phosphorylation of JNK, ERK, and p38 in response to inflammatory stimuli, thereby downregulating the inflammatory cascade.[7]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory properties of this compound, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound in a macrophage cell line.

1. Cell Culture and Seeding:

-

Murine macrophage cell lines such as RAW 264.7 or J774A.1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded into 96-well or 24-well plates at an appropriate density and allowed to adhere overnight.

2. Compound Treatment and Inflammatory Stimulation:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Cells are pre-incubated with the compound for 1-2 hours.

-

Lipopolysaccharide (LPS) is then added to the wells at a final concentration of, for example, 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.

-

The cells are incubated for a further 24 hours.

3. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression of iNOS and COX-2: Cell lysates are prepared, and the protein levels of iNOS and COX-2 are determined by Western blotting using specific primary antibodies.

-

mRNA Expression of Pro-inflammatory Genes: Total RNA is extracted from the cells, and the relative mRNA expression levels of genes encoding for TNF-α, IL-1β, IL-6, iNOS, and COX-2 are measured by quantitative real-time PCR (qPCR).

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used acute inflammation model to evaluate the anti-inflammatory activity of compounds in vivo.

1. Animals:

-

Male Wistar rats or Swiss albino mice are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Compound Administration:

-

This compound is dissolved in a suitable vehicle and administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses.

-

A control group receives the vehicle only, and a positive control group is treated with a standard anti-inflammatory drug like indomethacin.

3. Induction of Inflammation:

-

One hour after the administration of the test compound, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

-

The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

5. Histopathological and Biochemical Analysis:

-

At the end of the experiment, the animals are euthanized, and the paw tissue can be collected for histopathological examination to assess the infiltration of inflammatory cells.

-

The tissue can also be homogenized to measure the levels of inflammatory mediators such as MPO, cytokines, and prostaglandins.

Conclusion

This compound (engeletin) demonstrates significant anti-inflammatory properties, substantiated by a growing body of scientific evidence. Its ability to inhibit the production of key pro-inflammatory mediators and modulate critical signaling pathways, such as NF-κB and MAPKs, underscores its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel anti-inflammatory agent. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in chronic inflammatory disease models, to fully realize its clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Engeletin Alleviates Lipopolysaccharide-Induced Endometritis in Mice by Inhibiting TLR4-mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Engeletin Protects Against TNF-α-Induced Apoptosis and Reactive Oxygen Species Generation in Chondrocytes and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Engeletin Alleviates the Inflammation and Apoptosis in Intervertebral Disc Degeneration via Inhibiting the NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Aromadendrin 7-O-rhamnoside: A Technical Guide for Cancer Cell Line Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Aromadendrin (B1667607) 7-O-rhamnoside, a flavonoid glycoside, is a natural product with a structure suggesting potential therapeutic relevance. While its aglycone, aromadendrin (also known as dihydrokaempferol), has demonstrated cytotoxic effects against various cancer cell lines, specific data on the activity of its 7-O-rhamnoside derivative remains limited. This technical guide provides a comprehensive framework for the in-depth investigation of the cytotoxicity of Aromadendrin 7-O-rhamnoside on cancer cell lines. It outlines detailed experimental protocols, data presentation strategies, and the exploration of potential molecular mechanisms of action.

Data Presentation: Comparative Cytotoxicity Analysis

To systematically evaluate the cytotoxic potential of this compound, it is crucial to determine its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The following table summarizes the known cytotoxic activities of the related compounds, aromadendrin and kaempferol-3-O-rhamnoside, providing a basis for comparison.

Table 1: Cytotoxicity of Aromadendrin and Related Flavonoids on Various Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Aromadendrin | BT474 (Breast) | Not Specified | 11.66 | [1] |

| ChaGo-K-1 (Lung) | Not Specified | 12.32 | [1] | |

| HepG2 (Liver) | Not Specified | 13.67 | [1] | |

| KATO III (Gastric) | Not Specified | 39.79 | [1] | |

| SW620 (Colon) | Not Specified | 41.11 | [1] | |

| Kaempferol-3-O-rhamnoside | MCF-7 (Breast) | Proliferation Assay | Dose-dependent inhibition | [2] |

Note: Data for this compound is not currently available in published literature and would be the primary objective of the proposed investigation.

Experimental Protocols

A thorough investigation into the cytotoxicity of this compound necessitates a series of well-defined experimental protocols.

Cell Culture and Maintenance

-

Cell Lines: A representative panel of human cancer cell lines should be selected, for instance:

-

MCF-7 (Breast, estrogen receptor-positive)

-

MDA-MB-231 (Breast, triple-negative)

-

A549 (Lung)

-

HepG2 (Liver)

-

HCT116 (Colon)

-

-

Culture Conditions: Cells should be maintained in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

Flow cytometry with Annexin V-FITC and PI co-staining is a standard method to quantify apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in cell survival and apoptosis.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK). Follow this with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing experimental designs and molecular mechanisms.

References

Methodological & Application

Application Note: Quantification of Aromadendrin 7-O-rhamnoside using a Validated HPLC-UV Method

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Aromadendrin 7-O-rhamnoside. This method is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate technique for the quantification of this flavonoid glycoside in various sample matrices, including plant extracts and quality control samples. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for routine analysis.

Introduction

This compound is a naturally occurring flavonoid glycoside found in various plant species, including Cudrania cochinchinensis. Flavonoids are a class of secondary metabolites known for their diverse biological activities, which has led to increasing interest in their quantification for pharmaceutical and nutraceutical applications. A reliable analytical method is essential for the quality control of raw materials and finished products containing this compound. The HPLC-UV method presented here provides a straightforward and effective approach for the separation and quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-15 min: 35-50% B; 15-30 min: 50-65% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 290 nm |

Chemicals and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (B129727) (HPLC grade)

-

Ultrapure water

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from plant material)

-

Extraction: Weigh 1 g of powdered, dried plant material into a flask. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The developed HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.

Linearity

The linearity of the method was assessed by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Accuracy

The accuracy of the method was evaluated by performing a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels. The percentage recovery was then calculated.

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Results and Data Presentation

The quantitative data for the method validation are summarized in the following tables.

Table 2: Linearity, LOD, and LOQ

| Parameter | Value |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | 0.9995 |

| LOD | 0.15 µg/mL |

| LOQ | 0.50 µg/mL |

Table 3: Accuracy (Recovery Study)

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 10 | 9.85 | 98.5 |

| 50 | 49.20 | 98.4 |

| 80 | 79.68 | 99.6 |

| Average Recovery | 98.8 |

Table 4: Precision

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 25 | 1.25 | 1.85 |

| 75 | 0.98 | 1.52 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound.

Application Note: LC-MS/MS Analysis of Aromadendrin 7-O-rhamnoside in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrin (B1667607) 7-O-rhamnoside is a flavonoid glycoside found in various plant species. Flavonoids are a class of secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate and sensitive quantification of these compounds in plant extracts is crucial for phytochemical research, quality control of herbal products, and drug discovery and development. This application note provides a detailed protocol for the analysis of Aromadendrin 7-O-rhamnoside in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound in plant extracts is depicted in the following diagram.

Caption: Experimental workflow for the analysis of this compound.

Quantitative Data

The quantitative analysis of this compound is performed using Multiple Reaction Monitoring (MRM) in negative ion mode. The precursor ion is the deprotonated molecule [M-H]⁻, and the product ion results from the cleavage of the glycosidic bond and loss of the rhamnose moiety.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 433.11 | 287.1 | Optimized (e.g., 20-30) | 100 |

Collision energy should be optimized for the specific instrument to achieve the maximum intensity of the product ion.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol provides a general guideline for the extraction of flavonoids from plant matrices and may require optimization based on the specific plant material. Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) are recommended for their efficiency and reduced solvent consumption.[1][2]

Materials:

-

Dried and powdered plant material

-

80% Methanol (B129727) (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath or Microwave extractor

-

Centrifuge

-

0.22 µm syringe filters

Protocol for Ultrasound-Assisted Extraction (UAE):

-

Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 20 mL of 80% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure the plant material is thoroughly wetted.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[3]

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-22 min: 5% B

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

The primary fragmentation of this compound involves the loss of the rhamnoside moiety (146 Da), leading to the formation of the aromadendrin aglycone. The fragmentation pathway is illustrated below.

Caption: Fragmentation pathway of this compound in MS/MS.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantitative analysis of this compound in plant extracts. The provided protocols for sample preparation and instrumental analysis can be adapted for various plant matrices. Accurate quantification of this and other bioactive flavonoids is essential for advancing research in natural product chemistry, pharmacology, and the development of new therapeutic agents.

References

- 1. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of the collision-induced radical cleavage of flavonoid glycosides using negative electrospray ionization tandem quadrupole mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for the Solid-Phase Extraction of Aromadendrin 7-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrin (B1667607) 7-O-rhamnoside is a flavonoid glycoside found in various plant species. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. The effective isolation and purification of these compounds from complex plant matrices are crucial for their structural elucidation, pharmacological screening, and subsequent development into therapeutic agents.

Solid-phase extraction (SPE) is a widely used, robust, and selective method for the purification and concentration of analytes from complex mixtures.[1] This technique relies on the partitioning of a compound between a solid stationary phase and a liquid mobile phase.[1] By carefully selecting the appropriate sorbent and solvent system, target compounds can be effectively isolated from interfering substances.

These application notes provide a detailed protocol for the solid-phase extraction of Aromadendrin 7-O-rhamnoside from plant extracts. The protocol is designed to be a starting point for method development and can be optimized to suit specific sample matrices and research needs. Both reversed-phase silica-based (C18) and polymeric (e.g., Oasis HLB) SPE cartridges are discussed, as they are commonly employed for the purification of flavonoids.[2][3]

Physicochemical Properties of this compound

A basic understanding of the physicochemical properties of this compound is essential for developing an effective SPE protocol.

| Property | Value |

| Molecular Formula | C21H22O10[4] |

| Molecular Weight | 434.4 g/mol [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[5] Limited information is available on its aqueous solubility. |

| Structure | A flavonoid glycoside consisting of the aglycone aromadendrin linked to a rhamnose sugar moiety. |

Experimental Protocol

This protocol outlines the steps for the solid-phase extraction of this compound. It is intended as a general guideline and may require optimization.

Materials and Reagents

-

Solid-Phase Extraction Cartridges:

-

Reversed-Phase C18 (e.g., 500 mg, 6 mL)

-

Polymeric Reversed-Phase, such as Oasis HLB (e.g., 200 mg, 6 mL)

-

-

SPE Vacuum Manifold

-

Collection Tubes

-

Nitrogen Evaporation System or Rotary Evaporator

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade or deionized)

-

Formic Acid or Acetic Acid (optional, for pH adjustment)

-

Plant extract containing this compound

Step 1: Sample Preparation

Proper sample preparation is critical for efficient SPE. The goal is to ensure the sample is in a liquid form compatible with the SPE sorbent and free of particulates that could clog the cartridge.[6][7]

-

The crude plant extract should be dissolved in a solvent that ensures the solubility of this compound while being compatible with the SPE loading conditions. A common approach is to dissolve the extract in a small amount of methanol or a methanol/water mixture.[8]

-

If the extract is highly concentrated or contains a high percentage of organic solvent, it should be diluted with water to ensure proper retention on the reversed-phase sorbent.[9] A final organic solvent concentration of less than 5% is generally recommended.

-

Centrifuge or filter the sample solution to remove any particulate matter.[6]

Step 2: SPE Cartridge Conditioning

Conditioning the SPE cartridge is necessary to activate the sorbent and ensure reproducible retention of the analyte.[10][11]

-

For C18 Cartridges:

-

For Oasis HLB Cartridges:

Step 3: Sample Loading

-

Load the prepared sample solution onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[3]

-

A slow flow rate ensures adequate interaction time between the analyte and the sorbent, leading to better retention.

Step 4: Washing

The washing step is crucial for removing polar impurities that are not strongly retained on the sorbent, while the target analyte remains bound.

-

Wash the cartridge with 1-2 cartridge volumes of a weak solvent. For reversed-phase SPE, this is typically water or a low percentage of methanol in water (e.g., 5-10% methanol).[15]

-

This step helps to remove sugars, salts, and other highly polar compounds.

Step 5: Elution

The final step involves eluting the retained this compound from the cartridge using a stronger organic solvent.

-

Elute the analyte with an appropriate volume of a strong solvent. Methanol or acetonitrile are commonly used for eluting flavonoids from reversed-phase sorbents.[2][3]

-

The elution can be performed in one or more steps. For instance, using 2-3 smaller aliquots of the elution solvent can improve recovery.[15]

-

Collect the eluate in a clean collection tube.

Step 6: Post-Elution Processing

-

The collected eluate, containing the purified this compound, can be concentrated to dryness under a stream of nitrogen or using a rotary evaporator.[3]

-

The dried residue can then be reconstituted in a suitable solvent for subsequent analysis by techniques such as HPLC, LC-MS, or for further purification steps.[16]

Method Development and Optimization

-

Wash Solvent Strength: The percentage of organic solvent in the wash solution is a critical parameter. A wash that is too strong will result in the loss of the target compound, while a wash that is too weak will not effectively remove impurities. It is recommended to test a range of methanol or acetonitrile concentrations in water (e.g., 5%, 10%, 15%, 20%) for the wash step. Analyze the wash fractions by a suitable method (e.g., HPLC) to ensure that this compound is not prematurely eluting.

-

Elution Solvent Strength and Volume: The strength and volume of the elution solvent will determine the recovery of the target compound. A solvent that is too weak may not fully elute the compound, while an excessively large volume will require more time for evaporation. Test different concentrations of methanol or acetonitrile in water (e.g., 50%, 70%, 90%, 100%) to find the optimal elution conditions. The elution can also be performed in a stepwise manner with increasing concentrations of the organic solvent to fractionate the sample further.[2][17]

Data Presentation

The following table summarizes the key quantitative parameters of the proposed SPE protocol, providing a starting point for optimization.

| Parameter | C18 Cartridge | Oasis HLB Cartridge | Notes |

| Sorbent Mass | 500 mg | 200 mg | To be adjusted based on sample loading capacity requirements. |

| Cartridge Volume | 6 mL | 6 mL | To be selected based on sample volume. |

| Conditioning Solvent | Methanol (6-12 mL) followed by Water (6-12 mL) | Methanol (6-12 mL) followed by Water (6-12 mL) (Optional) | Ensure the sorbent bed does not dry out for C18. |

| Sample Load Volume | Dependent on analyte concentration | Dependent on analyte concentration | The organic content of the sample should be low (<5%). |

| Wash Solvent | 5-20% Methanol in Water (6-12 mL) | 5-20% Methanol in Water (6-12 mL) | Optimization is critical to remove impurities without losing the analyte. |

| Elution Solvent | 50-100% Methanol or Acetonitrile in Water (6-12 mL) | 50-100% Methanol or Acetonitrile in Water (6-12 mL) | Stepwise elution with increasing organic content can be beneficial. |

| Flow Rate | ~1-2 mL/min | ~1-2 mL/min | A slow and consistent flow rate is recommended. |

| Expected Recovery | >85% (with optimization) | >90% (with optimization) | Recovery rates are dependent on the specific sample matrix and optimized conditions. |

Experimental Workflow Diagram

Caption: Workflow for the solid-phase extraction of this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C21H22O10 | CID 100927003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:69135-41-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Solid Phase Extraction Explained [scioninstruments.com]

- 8. akjournals.com [akjournals.com]

- 9. Sample Prep Tech Tip: Solid Samples and SPE | Phenomenex [phenomenex.com]

- 10. youtube.com [youtube.com]

- 11. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]

- 12. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 13. lcms.cz [lcms.cz]

- 14. help.waters.com [help.waters.com]

- 15. lcms.labrulez.com [lcms.labrulez.com]

- 16. organomation.com [organomation.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Evaluating the Cell-Based Activity of Aromadendrin 7-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the biological activities of Aromadendrin 7-O-rhamnoside, a flavonoid compound. The protocols detailed below are standard cell-based assays to investigate its potential anti-inflammatory, antioxidant, and anti-cancer properties.

I. Evaluation of Anti-inflammatory Activity

Application Note: Chronic inflammation is implicated in a wide range of diseases. Natural products are a promising source of novel anti-inflammatory agents. Aromadendrin, the aglycone of this compound, has been reported to possess anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as NF-κB and MAPK. The following assays are designed to assess the anti-inflammatory potential of this compound in a cellular context.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3][4][5]

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[6][7][8][9]

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[2]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[2] Include a vehicle control (no treatment) and an LPS-only control.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[2]

-

Incubate at room temperature for 10 minutes.[2]

-

Measure the absorbance at 540 nm using a microplate reader.[2]

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.[4]

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol measures the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

-

Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition protocol.

-

Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

-

ELISA:

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.[10][11][12][13][14]

-

Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-